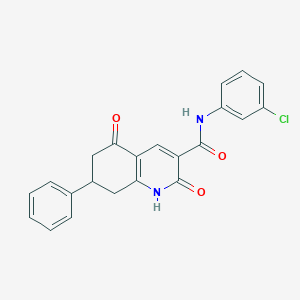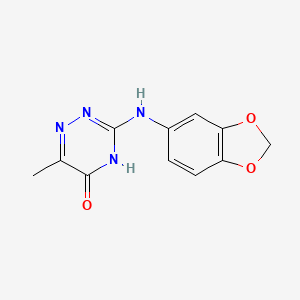![molecular formula C19H27FN2O2 B14939960 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B14939960.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE is a synthetic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenethyl group, a pyrrolidine ring, and a carboxamide functional group
准备方法
The synthesis of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenethyl Intermediate: The synthesis begins with the preparation of 4-fluorophenethylamine, which can be obtained through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Pyrrolidine Ring: The next step involves the cyclization of the fluorophenethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the pyrrolidine ring.
Introduction of the Carboxamide Group: The final step involves the reaction of the pyrrolidine intermediate with propyl isocyanate to introduce the carboxamide group, resulting in the formation of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-Fluorophenethyl)-3-phenethylurea: This compound shares the fluorophenethyl group but differs in the presence of a phenethylurea moiety.
1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea: This compound contains both dimethoxyphenethyl and fluorophenethyl groups, offering different chemical and biological properties.
1-(4-Methylphenethyl)-3-(4-fluorophenethyl)urea: This compound includes a methylphenethyl group, providing a basis for comparison in terms of reactivity and biological activity.
属性
分子式 |
C19H27FN2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H27FN2O2/c1-3-10-21(11-4-2)19(24)16-13-18(23)22(14-16)12-9-15-5-7-17(20)8-6-15/h5-8,16H,3-4,9-14H2,1-2H3 |
InChI 键 |
DHLMULQTFBTEEF-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939880.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide](/img/structure/B14939901.png)


![N-(2,5-dimethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B14939921.png)
![2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14939923.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14939927.png)
![ethyl 2-[4-(4-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B14939930.png)
![tetramethyl 6'-[(2E)-but-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939938.png)
![2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14939944.png)
![(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14939950.png)
![3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14939952.png)

